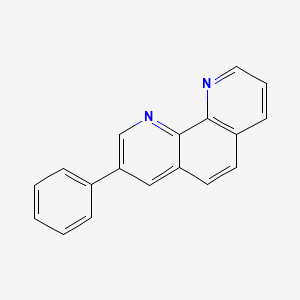

3-Phenyl-1,10-phenanthroline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-1,10-phenanthroline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2/c1-2-5-13(6-3-1)16-11-15-9-8-14-7-4-10-19-17(14)18(15)20-12-16/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWQNICCSJUCGMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C3C(=C2)C=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60572516 | |

| Record name | 3-Phenyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110746-01-5 | |

| Record name | 3-Phenyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Phenyl 1,10 Phenanthroline and Its Derivatives

Core Phenanthroline Synthesis Approaches (e.g., Skraup Reaction and Modifications)

The foundational method for constructing the 1,10-phenanthroline (B135089) (phen) nucleus is the Skraup reaction. chim.it This classic reaction traditionally involves the synthesis of quinolines by heating a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. google.com For 1,10-phenanthroline, the synthesis can be achieved through two consecutive Skraup reactions using o-phenylenediamine (B120857) as the starting material. wikipedia.orgwku.edu

A more direct and regioselective approach to substituted phenanthrolines, including the 3-phenyl derivative, involves starting with a pre-functionalized 8-aminoquinoline (B160924). chim.itgoogle.com Specifically for 3-phenyl-1,10-phenanthroline, one documented synthesis involves the Skraup reaction between 8-aminoquinoline and a phenyl-substituted three-carbon component. acs.org However, this can be challenging. A more successful, albeit low-yield, pathway involves a multi-step process:

A Doebner-Miller reaction using o-nitroaniline, paraformaldehyde, and phenylacetaldehyde (B1677652) to produce 3-phenyl-8-nitroquinoline. acs.org

Reduction of the nitro group to an amine, yielding 8-amino-3-phenylquinoline. acs.org

A final Skraup-type cyclization of the resulting amine with an acrolein precursor to form the this compound skeleton. acs.org

Over the years, several modifications to the Skraup reaction have been developed to improve yields and moderate the often vigorous reaction conditions. google.com The Yale modification, for instance, replaces sulfuric acid with phosphoric acid and uses arsenic acid as the oxidant at lower temperatures, requiring the use of acrolein instead of glycerol. gfschemicals.com More recently, "green" chemistry approaches have emerged, such as microwave-assisted modified Skraup reactions in water, which offer an environmentally friendlier alternative. researchgate.netrsc.org

| Reaction | Key Components | Typical Starting Materials for Phenanthroline Core |

| Traditional Skraup | Aromatic amine, Glycerol, Sulfuric Acid, Oxidizing Agent (e.g., Arsenic Acid, Nitrobenzene) | o-Phenylenediamine, 8-Aminoquinoline chim.itgoogle.comwikipedia.org |

| Doebner-von Miller | Aromatic amine, α,β-Unsaturated Carbonyl Compound, Acid | o-Nitroaniline, Phenylacetaldehyde (for a precursor) acs.org |

| Yale Modification | Aromatic amine, Acrolein (or precursor), Phosphoric Acid, Arsenic Acid | 8-Amino-3-phenylquinoline acs.orggfschemicals.com |

| Microwave-Assisted | Aniline derivatives, Glycerol, Water (as solvent) | Nitroanilines researchgate.netrsc.org |

Strategies for Phenyl Group Introduction and Regioselective Functionalization

The introduction of a phenyl group at the 3-position of the 1,10-phenanthroline ring can be achieved either by building the ring from a phenyl-containing precursor or by functionalizing a pre-formed halo-phenanthroline. The latter strategy, relying on modern cross-coupling reactions, offers greater flexibility and is often preferred for creating derivatives.

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for forming carbon-carbon bonds. libretexts.org This method is highly effective for synthesizing this compound by coupling a boron-containing reagent with a halogenated phenanthroline. The typical reaction involves 3-bromo-1,10-phenanthroline (B1279025) and phenylboronic acid in the presence of a palladium catalyst and a base. preprints.org

This strategy has been successfully employed to create various aryl-substituted phenanthrolines for applications such as metallodendrimers and optical sensors. preprints.orgresearchgate.net The choice of catalyst, ligand, and base can be optimized to achieve high yields. For instance, Pd(PPh₃)₄ is a commonly used catalyst for coupling reactions with 3,8-dibromo-1,10-phenanthroline. preprints.org

The Ullmann condensation is a classic copper-catalyzed cross-coupling reaction. wikipedia.org While traditionally requiring harsh conditions (high temperatures and stoichiometric copper), modern protocols have made the Ullmann reaction more practical. rsc.org These reactions can be used to form C-C, C-N, and C-O bonds. wikipedia.orgmdpi.com In the context of synthesizing phenylphenanthrolines, an Ullmann-type reaction could couple an aryl halide (e.g., 3-bromo-1,10-phenanthroline) with a phenyl-containing nucleophile. The reaction is typically facilitated by a copper(I) catalyst, often in combination with a ligand like 1,10-phenanthroline itself to enhance catalyst solubility and reactivity. wikipedia.orgacs.org

Direct nucleophilic aromatic substitution (SₙAr) on the phenanthroline ring is generally difficult, as the 3-position is not inherently electrophilic. academie-sciences.fr However, research has shown that the reactivity of the phenanthroline core can be dramatically altered upon coordination to a metal center. academie-sciences.frdcu.ie

| Method | Catalyst/Reagent | Substrates | Key Feature |

| Suzuki-Miyaura Coupling | Palladium Catalyst (e.g., Pd(PPh₃)₄), Base | 3-Bromo-1,10-phenanthroline, Phenylboronic Acid | High efficiency and functional group tolerance for C-C bond formation. libretexts.orgpreprints.org |

| Ullmann Coupling | Copper(I) Catalyst, Ligand (optional), Base | 3-Bromo-1,10-phenanthroline, Phenyl Nucleophile | Copper-mediated C-C bond formation, with modern protocols allowing for milder conditions. wikipedia.orgacs.org |

| Nucleophilic Substitution | Ruthenium(II) Complexation | Coordinated 3-Bromo-1,10-phenanthroline, Nucleophile | Metal-coordination activates the otherwise unreactive 3-position towards substitution. academie-sciences.frdcu.ie |

Ullmann Coupling Protocols

Derivatization of the this compound Scaffold for Specific Applications

Once the this compound scaffold is synthesized, it serves as a versatile building block for creating more complex molecules with tailored properties. researchgate.net Derivatization can occur on the phenyl ring or on other available positions of the phenanthroline core. These modifications are crucial for tuning the electronic, photophysical, and chelating properties of the molecule for specific applications, such as in supramolecular chemistry, catalysis, and materials science. For example, further functionalization can lead to the creation of novel ligands for ruthenium complexes used as optical pH sensors or as components in luminescent probes. researchgate.net

Advanced Purification and Spectroscopic Characterization in Synthetic Research

The successful synthesis of this compound and its derivatives must be confirmed through rigorous purification and characterization.

Purification: Standard laboratory techniques are employed to isolate the pure product. Column chromatography using silica (B1680970) gel is a common method to separate the desired compound from unreacted starting materials and byproducts. rsc.orgrsc.org Following chromatography, crystallization from an appropriate solvent system (e.g., benzene-petroleum ether, ethanol) is often used to obtain the final product in high purity. acs.orgmdpi.com

Spectroscopic Characterization: A suite of spectroscopic methods is used to unambiguously determine the structure of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. The ¹H NMR spectrum provides detailed information about the protons on both the phenanthroline core and the phenyl substituent, with characteristic chemical shifts and coupling patterns confirming their relative positions. acs.orgrsc.orgresearchgate.net

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound, matching the calculated value for the target structure. rsc.org

X-Ray Crystallography: For compounds that can be grown as single crystals, X-ray diffraction provides definitive proof of the molecular structure, including bond lengths and angles in the solid state. researchgate.netmdpi.com

| Technique | Information Provided | Example Data for a Phenanthroline Derivative |

| ¹H NMR | Chemical environment and connectivity of protons. | Aromatic protons of the phenanthroline ring typically appear between δ 7.5 and 9.5 ppm. rsc.orgresearchgate.net |

| ¹³C NMR | Carbon skeleton of the molecule. | Aromatic carbons show characteristic signals in the δ 120-160 ppm range. rsc.org |

| HRMS (EI) | Exact molecular mass and elemental formula. | For C₂₂H₁₉N₃O₂: Calculated [M+]: 357.1477, Found: 357.1478. rsc.org |

| IR (KBr) | Presence of functional groups. | Characteristic peaks for aromatic C-H and C=C/C=N stretching. rsc.org |

Coordination Chemistry of 3 Phenyl 1,10 Phenanthroline

Fundamental Principles of 3-Phenyl-1,10-phenanthroline as a Chelating Ligand

This compound functions as a classic bidentate chelating ligand, a characteristic inherited from its parent molecule, 1,10-phenanthroline (B135089). The fundamental principles of its coordinating ability are rooted in its distinct structural and electronic features.

Chelation and Preorganization : The 1,10-phenanthroline framework is a rigid heterocyclic system where the two nitrogen donor atoms are held in a fixed juxtaposition. This pre-organized arrangement is ideal for forming a stable five-membered chelate ring upon coordination with a metal ion, minimizing the entropic penalty associated with complex formation.

σ-Donor and π-Acceptor Properties : The nitrogen atoms possess lone pairs of electrons that readily form σ-bonds with metal ions. Concurrently, the aromatic π-system of the phenanthroline ring can accept electron density from metal d-orbitals through π-backbonding. This synergistic σ-donor/π-acceptor capability leads to the formation of highly stable metal complexes.

Influence of the 3-Phenyl Substituent : The introduction of a phenyl group at the 3-position modifies these fundamental properties. While the primary N,N-bidentate coordination mode is retained, the phenyl group's electronic effects can alter the basicity of the nitrogen atoms. Phenyl groups are typically weakly electron-withdrawing via induction, which would slightly decrease the pKa of the ligand compared to unsubstituted phenanthroline, thereby subtly influencing the strength of the metal-ligand bond. Furthermore, the phenyl ring extends the conjugated π-system of the ligand, which can affect its π-acceptor capacity and the energy of metal-to-ligand charge transfer (MLCT) transitions in its complexes. The phenyl group also introduces the possibility of intermolecular π-π stacking interactions, which can influence the crystal packing of its metal complexes.

Complex Formation with Transition Metal Ions

Like its parent compound, this compound forms stable complexes with a wide range of transition metal ions, including those from the first row (e.g., Mn, Fe, Co, Ni, Cu) and heavier transition metals (e.g., Ru, Os, Ir, Pt). preprints.org The stoichiometry of these complexes, typically [M(L)]n+, [M(L)2]n+, or [M(L)3]n+, is dictated by the preferred coordination number and geometry of the central metal ion. For instance, Fe(II) typically forms the tris-chelate complex, [Fe(3-Ph-phen)3]2+, while Cu(I) often forms the bis-chelate complex, [Cu(3-Ph-phen)2]+. Rhenium(I) has been shown to form tricarbonyl complexes with derivatives of this compound.

The phenyl substituent at the 3-position imparts distinct steric and electronic characteristics to the ligand, which differ significantly from substituents at other positions, such as the well-studied 2,9-positions.

Steric Effects : Substituents at the 2 and 9-positions, adjacent to the nitrogen donors, exert direct and significant steric hindrance around the metal center. preprints.org This bulkiness can prevent the formation of tris-chelate complexes and enforce a distorted tetrahedral geometry, particularly in Cu(I) complexes. In contrast, a phenyl group at the 3-position does not directly block the coordination site. Its steric influence is more subtle, manifesting primarily as inter-ligand repulsion in coordinatively saturated complexes like octahedral [M(L)3]n+. This can lead to a twisting of the ligands to minimize steric clash between the phenyl groups on adjacent phenanthroline units.

Electronic Effects : The phenyl group is electronically active and modifies the ligand's π-system. Compared to unsubstituted 1,10-phenanthroline, the extended conjugation can lower the energy of the ligand's π* orbitals. This has a direct impact on the electronic spectra of the metal complexes, particularly the energy of the MLCT bands. In complexes with metals like Ru(II) or Cu(I), where low-energy MLCT transitions are prominent, the 3-phenyl substituent can cause a red-shift (bathochromic shift) in the absorption maxima compared to the parent phenanthroline complex.

The coordination geometry around a metal ion is a balance between the ion's electronic preference (e.g., octahedral for d6 Fe(II), tetrahedral for d10 Cu(I)) and the steric demands of the ligands.

In complexes of this compound, the coordination environment is largely dictated by the metal ion, but with notable distortions induced by the ligand. For a d10 ion like Cu(I), which favors a tetrahedral geometry, a complex such as [Cu(3-Ph-phen)2]+ would be expected. The steric bulk of the phenyl groups would likely force a significant distortion from an ideal tetrahedral geometry to accommodate the ligands.

For a d6 ion like Fe(II) or Ru(II), which prefers an octahedral geometry, the formation of a tris-chelate complex, [M(3-Ph-phen)3]2+, would lead to considerable inter-ligand steric crowding. The three phenyl groups would be in close proximity, forcing the ligands to twist and adopt a configuration that minimizes these repulsive interactions, resulting in a distorted octahedral geometry. This is in contrast to complexes of 2,9-diphenyl-1,10-phenanthroline, where the steric hindrance is so great that it can lead to flattened tetrahedral geometries even for ions like Cu(II), which would typically prefer a more distorted or higher coordination number geometry.

Influence of Phenyl Substitution on Steric and Electronic Properties in Metal-3-Phenyl-1,10-phenanthroline Complexes

Stability and Speciation Studies of this compound Metal Chelates

The thermodynamic stability of a metal complex is a crucial parameter, quantified by the stability constant (log K). While specific stability constants for this compound complexes are not widely reported, the principles governing their stability can be inferred by comparison with the parent 1,10-phenanthroline system. The stability of metal-phenanthroline complexes is generally very high due to the chelate effect.

The stability of a this compound chelate is determined by a balance of factors:

Ligand Basicity : The electron-withdrawing inductive effect of the phenyl group is expected to slightly lower the basicity of the nitrogen donors compared to unsubstituted phenanthroline. This would tend to decrease the stability constant.

Steric Effects : In tris-chelate complexes, steric repulsion between the phenyl groups on adjacent ligands can introduce strain, which would also disfavor complex formation and lower the stability constant.

Backbonding : The ability of the extended π-system to participate in π-backbonding can enhance complex stability, particularly with electron-rich metals in low oxidation states.

| Metal Ion | log K1 | log K2 | log K3 | Overall log β3 |

| Fe(II) | 5.9 | 5.3 | 9.8 | 21.0 |

| Co(II) | 7.0 | 6.5 | 5.8 | 19.3 |

| Ni(II) | 8.6 | 8.1 | 7.6 | 24.3 |

| Cu(II) | 8.0 | 6.8 | 5.3 | 20.1 |

| Zn(II) | 6.4 | 5.9 | 5.2 | 17.5 |

Electrochemical and Redox Behavior of this compound and its Metal Complexes

The introduction of the phenyl group at the 3-position affects the energies of the frontier molecular orbitals (HOMO and LUMO) of the ligand. The extended π-conjugation generally lowers the energy of the LUMO (the π* orbital). In a metal complex, the ligand's LUMO is the acceptor orbital in an MLCT process. Therefore, a lower-energy LUMO facilitates the reduction of the ligand and, consequently, the oxidation of the metal center.

This means that for a redox couple like [M(3-Ph-phen)n]3+/2+ (e.g., M = Fe, Co), the oxidation of the metal (M2+ → M3+) is expected to occur at a more positive potential compared to the analogous [M(phen)n]2+ complex. The phenyl group stabilizes the reduced state of the metal by enhancing π-backdonation, making it more difficult to oxidize.

Conversely, ligand-based reduction potentials are expected to shift to less negative values, as the extended π-system of the this compound ligand can better accommodate an additional electron. Studies on various substituted phenanthroline complexes have consistently shown that the redox potentials are highly sensitive to the electronic nature of the substituents.

| Complex | Redox Couple | Potential (V vs. Fc+/Fc) |

| [Fe(phen)3]2+ | Fe(III)/Fe(II) | +0.75 |

| [Fe(4,7-diphenyl-phen)3]2+ | Fe(III)/Fe(II) | +0.86 |

| [Ru(bpy)3]2+ | Ru(III)/Ru(II) | +0.88 |

| [Ru(4,7-diphenyl-phen)3]2+ | Ru(III)/Ru(II) | +0.97 |

Table 2: Comparison of redox potentials for selected iron and ruthenium complexes with unsubstituted and phenyl-substituted polypyridyl ligands, demonstrating the electron-withdrawing effect of phenyl groups. Data sourced from various electrochemical studies.

Catalytic Applications of 3 Phenyl 1,10 Phenanthroline Metal Complexes

Photocatalytic Systems Based on 3-Phenyl-1,10-phenanthroline Metal Complexes

The rigid, aromatic structure and chelating nitrogen atoms of 1,10-phenanthroline (B135089) make it an excellent scaffold for constructing photosensitizers and catalysts for light-driven reactions. The addition of phenyl groups can further enhance light-harvesting properties and stability.

Metal complexes incorporating substituted phenanthroline ligands are widely explored for the photocatalytic reduction of CO₂ to valuable fuels like carbon monoxide (CO) or formic acid. These systems typically consist of a photosensitizer that absorbs light and a catalyst that performs the reduction. Phenyl-substituted phenanthrolines are often employed to improve the photophysical properties of the photosensitizer.

For example, a heteroleptic copper(I) complex bearing a 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (B146795) (dmpp) ligand was used as a photosensitizer in combination with a rhenium(I) catalyst for CO₂ reduction. frontiersin.org The presence of the phenyl groups at the 4- and 7-positions resulted in high molar extinction coefficients and emission quantum yields. frontiersin.org In a system using a Cu(I)-dmpp photosensitizer, a Re(bpy) catalyst, and BIH as a sacrificial electron donor, significant CO production was observed. frontiersin.org

Similarly, a dinuclear gadolinium(III) complex incorporating the parent 1,10-phenanthroline and 6-phenylpyridine-2-carboxylate ligands showed excellent photocatalytic activity for CO₂ reduction under UV-vis irradiation, producing both CO and methane (B114726) (CH₄). mdpi.comnih.gov

| Catalyst / Photosensitizer | Products | Yield / TON | Selectivity (CO) | Reference |

| [Gd₂(L)₄(Phen)₂(H₂O)₂(DMF)₂]²⁺ | CO, CH₄ | 22.1 µmol/g (CO), 6.0 µmol/g (CH₄) | 78.5% | mdpi.comnih.gov |

| Cu(I)-dmpp / Re(bpy) | CO | TON(CO) > 100 after 4h | High | frontiersin.org |

These studies demonstrate that phenyl-substituted phenanthrolines and even the basic phenanthroline structure can be key components in effective photocatalytic systems for CO₂ reduction. researchgate.netacs.org The electronic influence of a phenyl group at the 3-position would likely modulate the energy levels and stability of a corresponding metal complex, making it a promising candidate for designing new photosensitizers or catalysts for this transformation.

A study on a ruthenium photosensitizer with a tris-phenyl-phenanthroline sulfonate ligand, specifically Na₄[Ru((SO₃Ph)₂phen)₃], demonstrated significantly enhanced stability and efficiency for hydrogen production in water compared to the standard [Ru(bpy)₃]²⁺ photosensitizer. rsc.org The phenyl-phenanthroline based complex exhibited a higher absorption coefficient and a much longer excited-state lifetime, which allowed for more efficient electron transfer and a substantial improvement in H₂ evolution when paired with a cobalt catalyst. rsc.org

Another study investigated a bimetallic Ru/Pt photocatalyst featuring 4,7-diphenyl-1,10-phenanthroline (B7770734) as the peripheral ligands. nih.gov The presence of the phenyl groups was found to influence the excited-state dynamics of the complex. The photocatalytic studies showed modest hydrogen turnover numbers, indicating that the specific placement and electronic interactions of the phenyl groups are crucial for optimizing catalytic performance. nih.gov

The table below compares the photocatalytic hydrogen production of systems using different ruthenium photosensitizers.

| Photosensitizer | Catalyst | Sacrificial Donor | H₂ Production (TON after 6h) | Reference |

| Ru(4,7-diphenyl-1,10-phenanthroline)₂-based | Pt | Triethylamine (TEA) | 54 | nih.gov |

| Na₄[Ru((SO₃Ph)₂phen)₃] | [Co(CR14)Cl₂]Cl | Ascorbate | >200 (at 10 µM catalyst) | rsc.org |

| [Ru(bpy)₃]Cl₂ | [Co(CR14)Cl₂]Cl | Ascorbate | ~100 (at 10 µM catalyst) | rsc.org |

These findings underscore the importance of phenyl-substituted phenanthrolines in developing robust and efficient photosensitizers for light-driven hydrogen evolution. acs.orgmdpi.com The electronic and steric characteristics imparted by a phenyl group at the 3-position of the phenanthroline ligand suggest that its metal complexes could be highly effective components in similar photocatalytic systems.

Carbon Dioxide (CO2) Photoreduction Processes

Mechanistic Insights into Catalytic Cycles Involving this compound Ligands

While direct mechanistic studies exclusively focused on this compound are not extensively documented in the provided research, a deep understanding of its role can be extrapolated from studies on similarly substituted phenanthroline ligands. The presence of the phenyl group at the 3-position is expected to introduce significant steric bulk and electronic modifications that directly impact key steps in a catalytic cycle, such as substrate coordination, oxidative addition, and reductive elimination.

Research on related substituted 1,10-phenanthroline complexes provides a framework for understanding these effects. For instance, in copper-catalyzed reactions, the coordination of the phenanthroline ligand to the metal center is a crucial initial step. chim.it The steric hindrance introduced by the phenyl group in this compound can influence the geometry of the resulting complex, potentially creating a specific chiral environment around the metal. This can be a determining factor in stereoselective transformations.

In iron-catalyzed C-H amination reactions, the proposed mechanism involves an electrophilic iron nitrenoid intermediate. nih.gov The electronic properties of the phenanthroline ligand are critical in stabilizing this intermediate. The phenyl group, with its ability to participate in π-stacking interactions and withdraw or donate electron density depending on its substitution, can modulate the reactivity of this key intermediate. For example, an electron-donating group on the phenyl ring could enhance the nucleophilicity of the nitrenoid, while an electron-withdrawing group would make it more electrophilic.

Furthermore, studies on iron-catalyzed hydrosilylation reactions using 2-imino-9-aryl-1,10-phenanthroline ligands have shown that the steric bulk of the aryl group is a primary determinant of regioselectivity. rsc.org A highly crowded environment around the iron center was found to hinder the typical coordination of the diene, leading to an anti-Markovnikov addition. rsc.org This principle can be directly applied to this compound, where the phenyl group can create a sterically demanding pocket that favors the approach of a substrate from a particular direction, thus controlling the regioselectivity of the reaction.

In photocatalytic cycles, such as the atom-transfer radical-addition (ATRA) reaction catalyzed by copper(I) complexes of 2,9-di(aryl)-1,10-phenanthrolines, the aryl substituents have a profound effect on the photophysical properties of the complex. rsc.org The energy levels of the molecular orbitals, particularly the LUMO+1 and LUMO+2, were found to be critical for catalytic activity. rsc.org It is reasonable to infer that a phenyl group at the 3-position would similarly influence the electronic structure and excited-state properties of a copper complex, thereby impacting its efficiency as a photocatalyst.

Ligand Design Principles for Optimizing Catalytic Activity and Stereoselectivity

The design of 1,10-phenanthroline-based ligands for specific catalytic applications hinges on the strategic placement and nature of substituents to control the steric and electronic environment of the metal center. The use of a phenyl group at the 3-position of the 1,10-phenanthroline core exemplifies several key design principles aimed at optimizing catalytic performance.

Steric Control for Regio- and Stereoselectivity:

The primary principle behind incorporating a bulky substituent like a phenyl group is to exert steric control over the catalytic reaction. By occupying a specific quadrant around the metal center, the phenyl group can dictate the trajectory of incoming substrates, thereby influencing the regioselectivity and stereoselectivity of the transformation.

A clear example of this is seen in iron-catalyzed hydrosilylation reactions. Research on iron complexes with 2-imino-9-aryl-1,10-phenanthroline ligands has demonstrated that increasing the steric bulk of the N-aryl substituent significantly improves regioselectivity. rsc.org This is attributed to the crowded environment around the iron center, which favors the migration of the hydride to the less-hindered terminal end of a conjugated diene. rsc.org

| Ligand Substituent (N-Aryl) | Regioisomeric Ratio (1,2-anti-Markovnikov:other) | Yield (%) |

| Phenyl | 91:9 | 95 |

| 2,6-Dimethylphenyl | 94:6 | 98 |

| 2,6-Diisopropylphenyl | 99:1 | 99 |

| 2,4,6-Trimethylphenyl | 95:5 | 85 |

| Data adapted from mechanistic studies on iron-catalyzed hydrosilylation of 1-phenyl-1,3-butadiene. rsc.org |

This data strongly suggests that a phenyl group at the 3-position of the phenanthroline ligand would similarly enforce a high degree of steric control, making it a valuable design element for achieving high selectivity in various catalytic reactions.

Electronic Tuning for Enhanced Reactivity:

The electronic properties of the this compound ligand can be fine-tuned by introducing substituents onto the phenyl ring itself. This allows for precise control over the electron density at the metal center, which in turn affects the catalytic activity. More broadly, the rigid aromatic structure of the phenanthroline core is crucial for the stability of the catalyst, while substituents play a significant role in modulating activity and selectivity. magtech.com.cn

In the context of C-H amination, for instance, an electron-donating group on the phenyl ring would increase the electron density on the iron center, potentially facilitating the formation or enhancing the reactivity of the key nitrenoid intermediate. nih.gov Conversely, an electron-withdrawing group would make the metal center more electrophilic, which could be beneficial in other catalytic transformations.

Modulating Photophysical Properties in Photocatalysis:

For photocatalytic applications, the design of the ligand is paramount in controlling the light-absorbing and excited-state properties of the metal complex. Studies on copper(I) complexes with 2,9-di(aryl)-1,10-phenanthroline ligands have shown that the nature of the aryl group influences the energy levels of the frontier molecular orbitals, which is critical for catalytic activity. rsc.org

| Ligand | Catalytic Activity (ATRA reaction) | Key Excited State for Catalysis |

| 2,9-di(4-methoxyphenyl)-1,10-phenanthroline | Active | LUMO+1 / LUMO+2 |

| 2,9-di(4-hydroxyphenyl)-1,10-phenanthroline | Active | LUMO+1 / LUMO+2 |

| Data based on photocatalytic behavior of 2,9-di(aryl)-1,10-phenanthroline copper(I) complexes. rsc.org |

This indicates that the introduction of a phenyl group at the 3-position, and further functionalization of this phenyl ring, can be a deliberate strategy to tune the absorption spectrum and the nature of the excited states of the resulting complex. This allows for the optimization of the catalyst for specific light-driven reactions.

Photophysical Properties and Luminescence of 3 Phenyl 1,10 Phenanthroline and Its Metal Complexes

Intrinsic Absorption and Emission Characteristics of 3-Phenyl-1,10-phenanthroline

The parent 1,10-phenanthroline (B135089) molecule is a weakly emissive compound. whiterose.ac.uk Its absorption spectrum is similar to that of phenanthrene, with the lowest energy absorption band attributed to π-π* transitions. whiterose.ac.uk The introduction of a phenyl substituent at the 3-position extends the π-conjugated system, which is expected to influence its photophysical properties.

In general, phenanthroline derivatives exhibit intense absorption bands in the ultraviolet region. hep.com.cnacs.org For instance, 2,9-bis(p-biphenylyl)-1,10-phenanthroline shows intense fluorescence with emission maxima between 380-400 nm, originating from π-π* excited states with some charge-transfer character. hep.com.cn Similarly, 2-(phenylamino)-1,10-phenanthroline derivatives display absorption bands around 230, 300, 335, and a shoulder at ~380 nm, and they are highly luminescent, emitting between 350 and 500 nm. nih.gov The phenyl group in this compound is expected to cause a red-shift in the absorption and emission spectra compared to the unsubstituted 1,10-phenanthroline due to the extended conjugation.

Table 1: Intrinsic Photophysical Properties of this compound and Related Derivatives

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Solvent |

|---|---|---|---|

| 1,10-Phenanthroline | ~265, ~290 | ~360 | Ethanol |

| This compound | Data not explicitly found, expected red-shift from 1,10-phenanthroline | Data not explicitly found | - |

| 2-(Phenylamino)-1,10-phenanthroline | ~230, ~300, ~335, ~380 (shoulder) | ~400-500 (substituent dependent) | Various |

| 2,9-bis(p-biphenylyl)-1,10-phenanthroline | Not specified | ~380-400 | CH2Cl2 |

Luminescent Behavior of Metal-3-Phenyl-1,10-phenanthroline Complexes

The coordination of this compound to metal centers gives rise to complexes with diverse and often intense luminescence, driven by various electronic transitions.

Metal-to-Ligand Charge Transfer (MLCT) Transitions and Excited State Dynamics

In complexes with transition metals like ruthenium(II) and copper(I), the dominant absorption in the visible region is often due to metal-to-ligand charge transfer (MLCT) transitions. nih.govrsc.org Upon excitation, an electron is promoted from a metal-centered d-orbital to a π* orbital of the phenanthroline ligand. The subsequent de-excitation from the triplet MLCT (³MLCT) state is a common origin of phosphorescence in these complexes.

For ruthenium(II) complexes with 2-aryl-1,10-phenanthrolines, temperature-dependent luminescence studies indicate that the initially populated ³MLCT state can undergo internal conversion to a ligand field (LF) state, which provides a non-radiative decay pathway. nih.gov In Cu(I) complexes, the MLCT excitation leads to a formal oxidation of Cu(I) to Cu(II), inducing a significant structural rearrangement in the excited state, often referred to as "flattening". rsc.org The dynamics of this structural change, along with intersystem crossing to the ³MLCT state, occur on the femtosecond to picosecond timescale. rsc.org The phenyl substituent in this compound can influence the energy of the MLCT state and the excited-state dynamics. For instance, in heteroleptic Cu(I) complexes, modification of the phenanthroline ligand has a significant impact on the ³MLCT decay and can increase the excited-state lifetime. rsc.org

Ligand-Centered (LC) Transitions and their Spectroscopic Signatures

In addition to MLCT transitions, ligand-centered (LC) π-π* transitions within the this compound ligand also play a crucial role in the photophysics of its metal complexes. These transitions are typically observed at higher energies (in the UV region) compared to MLCT bands. nih.gov

In some cases, the emission can originate from a triplet LC (³LC) state, or there can be a complex interplay and mixing between MLCT and LC excited states. rsc.orgnih.gov For example, in certain iridium(III) complexes, the lowest excited states at room temperature are characterized by an admixture of ³MLCT, triplet ligand-to-ligand charge transfer (³LLCT), and ³LC states. nih.gov The emission from some rhenium(I) complexes at low temperatures shows contributions from both ³MLCT and ³LC states, with the ³LC emission displaying a structured spectrum similar to the uncoordinated ligand. osti.gov The spectroscopic signature of an LC transition is often a highly structured emission band, reflecting the vibrational levels of the ligand.

Tuning of Emission Wavelengths and Quantum Yields through Phenyl Substitution

The introduction of a phenyl group on the 1,10-phenanthroline ring is a powerful strategy for tuning the photophysical properties of the resulting metal complexes. Phenyl substitution generally leads to a red-shift in the emission wavelength due to the extension of the π-system, which lowers the energy of the π* orbitals involved in both MLCT and LC transitions. osti.govrsc.org

For example, in a series of ruthenium(II) complexes of the type [Ru(LL)(CN)₄]²⁻, phenyl substitution on the phenanthroline ligand induces a red-shift in the lowest energy ¹MLCT absorption band. osti.gov In Cu(I) complexes, the introduction of phenyl groups at the 2,9-positions of the phenanthroline can lead to an increase in the luminescence quantum yield. rsc.org This is attributed to the bulky nature of the phenyl groups, which can restrict the structural distortions in the excited state that often lead to non-radiative decay. rsc.org The quantum yield of europium(III) complexes can also be significantly improved by modifying the phenanthroline-based antenna ligand. nih.gov

Table 2: Effect of Phenyl Substitution on the Photophysical Properties of Metal-Phenanthroline Complexes

| Complex | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ) | Solvent/State |

|---|---|---|---|---|

| [Cu(phen)₂]⁺ | Non-luminescent | - | - | CH₂Cl₂ |

| [Cu(dpp)₂]⁺ (dpp = 2,9-diphenyl-1,10-phenanthroline) | ~720 | ~1 x 10⁻³ | >100 ns | CH₂Cl₂ |

| [Ru(phen)(bpy)₂]²⁺ | ~610 | ~0.04 | ~600 ns | Acetonitrile |

| [Ru(4-phenylacetylene-phen)(bpy)₂]²⁺ | ~620 | - | - | Acetonitrile |

| [Ir(ppy)₂(this compound)]³⁺ | ~605 | 0.005 | 260 ns | CH₃CN |

Antenna Effects in Lanthanoid Complexes of this compound Derivatives

In lanthanide complexes, the this compound ligand can act as an "antenna." Due to the Laporte-forbidden nature of f-f transitions, direct excitation of lanthanide ions is inefficient. The organic ligand absorbs light and transfers the energy to the central lanthanide ion, which then emits its characteristic luminescence. nih.govresearchgate.netnih.gov

This process involves several steps:

Absorption of a photon by the ligand, promoting it to a singlet excited state (S₁).

Intersystem crossing to a triplet excited state (T₁).

Intramolecular energy transfer from the ligand's triplet state to the emissive energy levels of the lanthanide ion. nih.gov

The efficiency of this energy transfer is crucial for bright lanthanide luminescence and depends on the energy gap between the ligand's triplet state and the accepting level of the lanthanide ion. polyu.edu.hk Phenanthroline derivatives, including those with phenyl substituents, have been shown to be effective photosensitizers for lanthanides like europium(III) and terbium(III). researchgate.netmdpi.commdpi.com For instance, europium(III) complexes with phenanthroline-based antennae exhibit the characteristic red emission from the ⁵D₀ → ⁷Fⱼ transitions upon excitation of the ligand. hep.com.cnmdpi.com

Advanced Spectroscopic Techniques for Photophysical Investigations

A variety of advanced spectroscopic techniques are employed to unravel the complex photophysical processes in this compound and its metal complexes.

Time-Resolved Spectroscopy: Techniques such as time-resolved emission and absorption spectroscopy with femtosecond to nanosecond resolution are invaluable for studying the dynamics of excited states. rsc.orgnih.govrsc.org These methods allow for the direct observation of processes like structural rearrangements, intersystem crossing, and energy transfer. rsc.orgnih.gov For example, femtosecond transient absorption has been used to monitor the "flattening" distortion in Cu(I) phenanthroline complexes. rsc.org

Temperature-Dependent Luminescence: Studying the luminescence properties of these complexes as a function of temperature provides insights into the presence of multiple emissive states and the activation barriers for non-radiative decay pathways. nih.govnih.govacs.org For many Ru(II) and Cu(I) complexes, an increase in temperature leads to a decrease in emission intensity and lifetime due to the thermal activation of non-radiative decay channels. nih.govnih.gov In some cases, temperature-dependent studies have revealed the presence of two equilibrated excited states, such as a lower-energy ³MLCT state and a higher-energy ¹MLCT state, leading to thermally activated delayed fluorescence (TADF). rsc.orgacs.org

Chemosensing Applications of 3 Phenyl 1,10 Phenanthroline Based Receptors

Design Principles for 1,10-Phenanthroline-based Fluorescent Chemosensors

Fluorescent chemosensors are molecules designed to signal the presence of a specific analyte through a change in their fluorescence properties. uzh.ch The fundamental design of such sensors involves integrating a recognition unit (receptor) with a signaling unit (fluorophore). mdpi.com For 1,10-phenanthroline-based sensors, the phenanthroline moiety itself can act as both the recognition site and part of the fluorophore. researchgate.net

Key design principles include:

Receptor-Analyte Interaction : The sensor must have a binding site that selectively interacts with the target analyte. For phenanthroline-based sensors, the two nitrogen atoms provide a strong chelation site for metal ions. chim.it Modifications at various positions on the phenanthroline ring can introduce additional binding sites for anions or other molecules. researchgate.net

Signal Transduction : The binding event must trigger a measurable change in the sensor's fluorescence. uzh.ch This is often achieved through mechanisms like Photoinduced Electron Transfer (PET), where the binding of an analyte alters the electronic properties of the sensor, leading to a "turn-on" or "turn-off" fluorescent response. uzh.chscispace.com

Fluorophore Modulation : The choice and placement of substituents on the phenanthroline core are crucial. Electron-donating or withdrawing groups can tune the energy levels of the molecule, affecting its absorption and emission wavelengths. researchgate.netresearchgate.net Attaching other fluorophores can create ratiometric sensors, which offer more reliable measurements by comparing the intensity at two different wavelengths.

Selective Recognition and Sensing of Metal Cations by 3-Phenyl-1,10-phenanthroline Derivatives

Derivatives of 1,10-phenanthroline (B135089) are widely used in the selective detection of various metal cations. The rigid structure of the phenanthroline core provides an ideal framework for creating specific binding pockets for metal ions. chim.it

For instance, a cellulose-based sensor incorporating 1,10-phenanthroline demonstrated high selectivity for Fe²⁺ ions. acs.org The interaction resulted in a visible color change and fluorescence quenching, allowing for detection by the naked eye at levels as low as 50 ppb and with a fluorescence detection limit of 2.6 ppb. acs.org Another study detailed two 1,10-phenanthroline derivatives, L1 and L2, which showed high selectivity for Zn²⁺ over a range of other metal ions. bohrium.com This selectivity is attributed to the specific coordination environment created by the phenanthroline derivative. bohrium.com

The introduction of a phenyl group at the 3-position can enhance selectivity by influencing the steric and electronic environment of the binding site. While specific studies focusing solely on this compound derivatives for metal cation sensing are part of a broader research area, the principles demonstrated with other substituted phenanthrolines are directly applicable. The phenyl group can introduce steric hindrance that favors the binding of certain metal ions over others with different ionic radii or coordination geometries.

Table 1: Examples of Metal Cation Sensing by Phenanthroline Derivatives

| Derivative | Target Ion | Detection Method | Detection Limit |

|---|---|---|---|

| Phen-MDI-CA | Fe²⁺ | Colorimetric/Fluorescence | 50 ppb (visual), 2.6 ppb (fluorescence) acs.org |

| L1 | Zn²⁺ | Ratiometric Fluorescence | Not specified bohrium.com |

| L2 | Zn²⁺ | Ratiometric Fluorescence | Not specified bohrium.com |

| Dibenzo[b,j] mdpi.comacs.orgphenanthroline | Cu²⁺ | Colorimetric | 0.14 µM mdpi.com |

Anion Detection by Modified this compound Systems

While phenanthroline itself is a primary cation binder, modifications to its structure can create effective anion sensors. This is often achieved by introducing hydrogen-bond donor groups, such as urea (B33335) or amide functionalities, onto the phenanthroline framework. researchgate.netacs.org These groups can form hydrogen bonds with anions, leading to a detectable signal.

For example, a urea-based receptor, 1-(3- mdpi.comacs.orgphenanthrolin-2-yl-phenyl)-3-(4-trifluoromethyl-phenyl)-urea, when complexed with copper(I), acts as an anion receptor. acs.org The urea subunits can form hydrogen bonds with spherical anions like halides and H₂PO₄⁻. acs.org Another approach involves the deprotonation of an acidic proton on a modified phenanthroline by a basic anion, which in turn perturbs the electronic system and causes a change in the photophysical properties. researchgate.net

A series of phenanthroline derivatives with hydroxyl groups were synthesized and showed the highest binding ability for acetate (B1210297) ions among various anions tested. scispace.com The binding mechanism involves the formation of an intramolecular hydrogen bond. scispace.com

Photophysical Signal Transduction Mechanisms in Chemosensing (e.g., UV-Vis, Fluorescence, Ratiometric Responses)

The detection of analytes by this compound-based chemosensors relies on various photophysical signal transduction mechanisms that result in observable changes in their spectroscopic properties.

UV-Vis Absorption : The binding of an analyte can alter the electronic structure of the chemosensor, leading to a shift in the UV-Vis absorption spectrum. For example, the addition of Zn²⁺ to a solution of a phenanthroline-based probe resulted in the appearance of a new absorption peak, indicating the formation of a complex. lisidian.com Similarly, the interaction of a dibenzo[b,j] mdpi.comacs.orgphenanthroline sensor with Cu²⁺ induced a color change from yellow to purple, corresponding to a new absorption peak in the visible range. mdpi.com

Fluorescence : Changes in fluorescence intensity are a common signaling mechanism. uzh.ch

Fluorescence Quenching : The fluorescence of the sensor can be "turned off" or quenched upon binding an analyte. This can occur through processes like photoinduced electron transfer (PET) from the sensor to the analyte or energy transfer. For instance, the fluorescence of certain phenanthroline derivatives is quenched in the presence of transition metal ions. researchgate.netscispace.com

Fluorescence Enhancement : Conversely, the fluorescence can be "turned on" or enhanced. This often happens in PET-based sensors where the binding of an analyte disrupts the PET process, restoring the fluorescence of the fluorophore. uzh.chscispace.com

Ratiometric Responses : Ratiometric fluorescent sensors exhibit a shift in the emission wavelength upon analyte binding, allowing for the measurement of the ratio of fluorescence intensities at two different wavelengths. This method provides a built-in correction for environmental effects and instrumental variations, leading to more accurate and reliable sensing. bohrium.com Two 1,10-phenanthroline derivatives, L1 and L2, were developed as ratiometric fluorescent sensors for Zn²⁺. bohrium.com

Analytical Performance Metrics: Selectivity, Sensitivity, and Detection Limits

The effectiveness of a chemosensor is evaluated based on several key analytical performance metrics.

Selectivity : Selectivity refers to the ability of a sensor to respond to a specific analyte in the presence of other potentially interfering species. mdpi.com For example, a cellulose-based phenanthroline sensor showed high selectivity for Fe²⁺ ions, and this selectivity could be further enhanced by using masking agents to block interference from other ions. acs.orgmdpi.com Competition experiments are often conducted to demonstrate that the sensor's response to the target analyte is not significantly affected by other ions. bohrium.commdpi.com

Sensitivity : Sensitivity is a measure of how much the sensor's output signal changes in response to a change in the analyte concentration. nih.gov In fluorescence spectroscopy, this is often reflected in the slope of the calibration curve (fluorescence intensity vs. concentration). A steeper slope indicates higher sensitivity.

Detection Limit (LOD) : The limit of detection is the lowest concentration of an analyte that can be reliably detected by the sensor. nih.gov It is typically calculated based on the signal-to-noise ratio, often defined as 3σ/K, where σ is the standard deviation of the blank measurement and K is the slope of the calibration curve. mdpi.com Phenanthroline-based sensors have demonstrated a wide range of detection limits depending on the target analyte and the sensing mechanism. For example, a dibenzo[b,j] mdpi.comacs.orgphenanthroline sensor had a detection limit of 0.14 µM for Cu²⁺, while a cellulose-based sensor for Fe²⁺ achieved a detection limit of 2.6 ppb (approximately 46 nM) in fluorescence mode. acs.orgmdpi.com

Table 2: Analytical Performance of Selected Phenanthroline-Based Sensors

| Sensor | Analyte | Selectivity | Detection Limit |

|---|---|---|---|

| Phen-MDI-CA | Fe²⁺ | High, enhanced with masking agents acs.orgmdpi.com | 2.6 ppb (fluorescence) acs.org |

| Dibenzo[b,j] mdpi.comacs.orgphenanthroline | Cu²⁺ | High selectivity over other metal ions mdpi.com | 0.14 µM mdpi.com |

| Iridium(III) Complex 1 | TNP | Superior selectivity and anti-interference mdpi.com | 164 nM mdpi.com |

| Iridium(III) Complex 2 | TNP | Superior selectivity and anti-interference mdpi.com | 176 nM mdpi.com |

| Iridium(III) Complex 3 | TNP | Superior selectivity and anti-interference mdpi.com | 331 nM mdpi.com |

Computational and Theoretical Studies of 3 Phenyl 1,10 Phenanthroline and Its Complexes

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying 1,10-phenanthroline-based systems. bohrium.comajol.inforesearchgate.net It is widely used to predict the optimized geometries of 3-Phenyl-1,10-phenanthroline and its complexes, yielding structural parameters that are often in good agreement with experimental data from X-ray crystallography. scirp.orgacs.org For instance, DFT calculations can accurately reproduce bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. scirp.orgrsc.org

DFT methods, such as B3LYP, are frequently employed to analyze the electronic structure of these compounds. scirp.orgmdpi.com These calculations provide information on the distribution of electron density and the nature of chemical bonds within the molecule. By examining the molecular orbitals, researchers can understand how the phenyl substituent influences the electronic properties of the phenanthroline core. rsc.org Such studies have been applied to various metal complexes containing phenanthroline ligands to elucidate their electronic configurations and bonding characteristics. bohrium.comresearchgate.netnih.gov

Table 1: Selected Calculated Structural Parameters for a Chalcone (B49325) Derivative using DFT

This table presents an example of how DFT is used to predict molecular geometry. The data is for a related complex and illustrates the type of information obtained.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G) |

|---|---|---|

| Dihedral Angle | C5-C6-C12-C13 | 18.1 (4)° |

| C6-C12-C13-C14 | -176.6 (2)° | |

| C12-C13-C14-C16 | -166.0 (2)° | |

| C13-C14-C16-C21 | -142.3 (2)° |

Data sourced from a study on a chalcone derivative containing phenyl rings, illustrating the application of DFT in determining molecular conformation. scirp.org

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis, Luminescence)

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are invaluable for predicting and interpreting the spectroscopic properties of this compound and its derivatives. bohrium.comnih.gov TD-DFT calculations can simulate UV-Vis absorption spectra, providing theoretical values for maximum absorption wavelengths (λmax) that often correlate well with experimental measurements. researchgate.netnih.gov This allows for the assignment of electronic transitions, such as π-π* and n-π* transitions, observed in the experimental spectra. researchgate.net

Similarly, computational approaches can aid in the interpretation of Nuclear Magnetic Resonance (NMR) spectra. mdpi.com Furthermore, the luminescent properties of these compounds and their metal complexes can be investigated through theoretical calculations. mdpi.comuni-saarland.de By modeling the excited states, researchers can gain insights into the nature of emissive transitions and predict photoluminescence characteristics, which is crucial for applications in areas like organic light-emitting diodes (OLEDs) and sensors. worktribe.comacs.org

Table 2: Comparison of Experimental and Calculated UV-Vis Absorption Data

This table exemplifies the use of computational methods to predict spectroscopic properties. The data is for related phenanthroline compounds and their complexes.

| Compound/Complex | Experimental λmax (nm) | Calculated λmax (nm) (Method) | Reference |

|---|---|---|---|

| 1,10-phenanthroline (B135089) | 230, 262, 274-286, 308, 322, 330 | Varies with method (ZINDO, CIS, TD-DFT) | researchgate.net |

| Tris(β-diketonato)iron(III) Complex | ~300 | Varies with functional (B3LYP, CAM-B3LYP) | nih.gov |

Characterization of Molecular Orbitals (HOMO-LUMO Gaps, Energy Levels) and Redox Potentials

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. mdpi.com DFT calculations are routinely used to determine the energies of the HOMO and LUMO and the resulting HOMO-LUMO energy gap. scirp.orgrsc.org The introduction of a phenyl group to the 1,10-phenanthroline scaffold has been shown to decrease the HOMO-LUMO gap by increasing the HOMO energy and decreasing the LUMO energy. mdpi.comuni-saarland.de This narrowing of the energy gap influences the molecule's color, reactivity, and potential applications in organic electronics. mjcce.org.mk

Furthermore, computational methods can predict the redox potentials of this compound and its metal complexes. mdpi.com There is often a linear correlation between the calculated LUMO energies and the experimentally measured reduction potentials. nih.gov This predictive capability is valuable for designing molecules with specific electrochemical properties for applications in areas such as catalysis and solar cells. researchgate.netoup.com

Table 3: Calculated HOMO-LUMO Energies and Gaps for Substituted Phenanthrolines

| Substituent | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Unsubstituted | - | - | - |

| -C6H5 | Increased Energy | Decreased Energy | Shrunken Gap |

| -Cl | Decreased Energy | Decreased Energy | Conserved Gap |

Qualitative data sourced from a computational study on substituted phenanthrolines. mdpi.comuni-saarland.de

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, π-π Stacking)

The solid-state packing of this compound and its complexes is governed by a variety of non-covalent interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions within a crystal lattice. bohrium.commdpi.com This method allows for the identification and analysis of interactions such as hydrogen bonding and π-π stacking. researchgate.netscirp.orgnih.gov

Computational Exploration of Reaction Mechanisms and Catalytic Pathways

DFT calculations are instrumental in elucidating the mechanisms of reactions involving this compound and its complexes. publish.csiro.au By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and determine the most favorable reaction pathways. nih.gov This is particularly useful in understanding the role of phenanthroline-based ligands in catalysis.

For example, computational studies have been used to investigate the ligand-directed selectivities in copper-catalyzed Ullmann-type reactions, where phenanthroline ligands were found to promote O-arylation over N-arylation. nih.gov Such studies provide detailed insights into how the ligand structure influences the catalytic cycle, including steps like oxidative addition and reductive elimination. nih.gov This knowledge is vital for the rational design of more efficient and selective catalysts for a wide range of organic transformations. rsc.orgnih.gov

3 Phenyl 1,10 Phenanthroline in Advanced Materials Science

Metal-Organic Frameworks (MOFs) Incorporating 3-Phenyl-1,10-phenanthroline Ligands

Hydrothermal and Solvothermal Synthesis of Phenanthroline-based MOFs

General synthesis methods such as hydrothermal and solvothermal techniques are commonly employed for creating MOFs from phenanthroline and its derivatives. researchgate.netekb.eg These methods involve heating a mixture of a metal salt and the organic ligands in a high-boiling point solvent. However, specific conditions, reactants, and outcomes for reactions involving this compound are not documented.

Structural Diversity and Porosity of MOFs with this compound as a Linker

The structure and porosity of a MOF are determined by the geometry of its metal clusters and organic linkers. wikipedia.org While phenanthroline derivatives can be incorporated to create diverse and porous structures acs.org, no crystallographic data or porosity measurements (e.g., BET surface area) are available for frameworks constructed with this compound.

Applications of MOFs in Gas Adsorption, Separation, and Catalysis

Phenanthroline-containing MOFs have shown potential in applications like gas adsorption, separation, and catalysis due to the presence of nitrogen atoms which can act as active sites. d-nb.infomdpi.com However, there are no published performance data or research findings regarding these applications for MOFs specifically synthesized with this compound.

Covalent Organic Frameworks (COFs) and Hybrid Materials

Fabrication of this compound-based COFs and their Structural Features

The fabrication of COFs typically requires ligands with multiple reactive sites (e.g., aldehydes, amines) to form the covalent network. mdpi.comsciopen.com this compound in its simple form lacks these functional groups for polymerization into a COF. While it could be functionalized, there is no literature describing the synthesis and structural features of COFs derived from it. Research in this area tends to use more complex, functionalized phenanthroline building blocks. ossila.comberkeley.edu

Enhanced Performance in Photoreduction and Sensing within COF Architectures

Phenanthroline units within COFs can coordinate with metal ions, creating active sites for applications like photoreduction and sensing. ossila.comacs.orgustc.edu.cn For example, COFs with other phenanthroline derivatives have been used for CO2 photoreduction and as electrochemical sensors. ossila.comnih.gov There is no information available to suggest that this compound has been used in this capacity to create functional COF architectures.

Rational Design Principles for this compound in Materials Engineering

The intentional design of materials with specific, predictable properties is a cornerstone of modern materials engineering. tandfonline.com For organic compounds like this compound, rational design involves the strategic modification of its molecular structure to fine-tune its electronic, photophysical, and chemical characteristics. The versatility of the 1,10-phenanthroline (B135089) framework allows it to serve as a powerful building block for a wide array of advanced materials. chim.it The principles guiding its use in materials engineering are centered on manipulating its core structure to achieve desired functionalities.

The fundamental approach to designing materials based on this compound involves leveraging its constituent parts: the rigid, electron-deficient 1,10-phenanthroline core and the tunable phenyl substituent. The 1,10-phenanthroline unit provides a robust, planar scaffold with well-defined metal-chelating properties, making it an excellent ligand for creating functional metal complexes. mdpi.com The introduction of functional groups to either the phenanthroline core or the phenyl ring is a primary strategy for tuning the final properties of the material. mdpi.com

A key area where these design principles are applied is in the development of materials for Organic Light-Emitting Diodes (OLEDs). The performance of OLEDs relies heavily on the electronic properties of the materials used in their various layers. By modifying the this compound structure, researchers can precisely control the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. acs.org This tuning is critical for optimizing charge injection and transport, leading to enhanced efficiency and stability in OLED devices. nih.govnoctiluca.eu

For instance, appending an electron-withdrawing triphenyltriazine group to the phenyl ring of the phenanthroline scaffold results in a material with a deep HOMO level (-6.5 eV) and a high triplet energy (~2.36 eV), making it a robust electron-transport material for stable phosphorescent OLEDs. nih.gov The strategic placement of substituents can also be used to control the spatial arrangement of molecules, influencing their photophysical behavior. Introducing bulky groups can alter the dihedral angle between different chromophoric units within a molecule, which can lead to longer triplet excited-state lifetimes—a crucial factor for applications in photocatalysis and molecular sensing. nih.gov

Detailed research findings have demonstrated the direct relationship between molecular structure and material properties. The table below summarizes the electronic properties of a selected derivative, illustrating the effect of structural modification.

Table 1: Electronic and Physical Properties of a this compound Derivative

| Property | Value | Application Significance |

|---|---|---|

| HOMO Level | -6.5 eV | Determines the energy barrier for hole injection. nih.gov |

| LUMO Level | -3.0 eV | Determines the energy barrier for electron injection. nih.gov |

| Optical Bandgap | 3.5 eV | Influences the material's absorption and emission color. nih.gov |

| Triplet Energy (ET) | ~2.36 eV | Must be higher than the emitter's energy to ensure efficient energy transfer in PhOLEDs. nih.gov |

| Glass Transition Temp (Tg) | 112 °C | Indicates high thermal stability, crucial for device longevity. nih.gov |

Data for 3-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-1,10-phenanthroline. nih.gov

The rational design principles extend to creating materials for catalysis and sensor technology. smolecule.comresearchgate.net The 1,10-phenanthroline core is a highly effective chelating agent for various metal ions. mdpi.com By functionalizing the ligand, one can modify the properties of the resulting metal complexes, such as their redox potential, stability, and catalytic activity. dicames.online For example, introducing phosphonate (B1237965) groups into the phenanthroline core is a method used to fine-tune the properties of the resulting compounds for applications in catalysis or the extractive separation of elements. mdpi.com

The table below outlines key design strategies and their impact on material properties.

Table 2: Rational Design Strategies for this compound Based Materials

| Design Strategy | Structural Modification | Resulting Property Change | Target Application |

|---|---|---|---|

| Tuning Electronic Levels | Adding electron-donating/withdrawing groups to the phenyl or phenanthroline ring. | Adjusts HOMO/LUMO energy levels and the band gap. acs.orgnih.gov | OLEDs, Solar Cells tandfonline.com |

| Controlling Photophysics | Introducing bulky substituents to induce steric hindrance. | Increases dihedral angles, reduces intermolecular interactions, and can increase excited-state lifetimes. nih.gov | Phosphorescent emitters, Molecular sensors nih.gov |

| Enhancing Stability | Creating a more rigid and larger conjugated system. | Increases thermal stability (higher Tg) and morphological stability. nih.govnoctiluca.eu | High-performance OLEDs |

| Imparting New Functionality | Attaching specific functional groups (e.g., phosphonates, carboxylic acids). | Enables new applications like targeted catalysis, sensing, or improved solubility. mdpi.commdpi.com | Catalysis, Chemosensors |

| Metal Complex Formation | Using the phenanthroline unit to chelate various transition metals. | Creates complexes with unique photophysical, catalytic, or nonlinear optical properties. bohrium.com | Photocatalysis, NLO Materials |

Biological Interactions of 3 Phenyl 1,10 Phenanthroline and Its Derivatives in Vitro Studies

Interaction with DNA and RNA Structures (In Vitro)

The ability of 1,10-phenanthroline-based compounds to interact with nucleic acids is a cornerstone of their biological activity. These interactions can occur through various modes, leading to significant consequences for DNA and RNA structure and function.

1,10-phenanthroline (B135089) derivatives and their metal complexes are well-known for their capacity to intercalate between the base pairs of DNA. chim.it This interaction is stabilized by weak forces such as π-stacking, hydrogen bonds, and van der Waals interactions. chim.it The planar nature of the phenanthroline ring system is crucial for this mode of binding, allowing it to insert into the DNA double helix. chim.itpnas.org Computational studies have supported the notion that these complexes can bind to the minor groove of DNA with partial intercalation between base pairs. oup.com

The binding affinity of these compounds to DNA can be significant. For instance, a study on oxovanadium complexes with phenanthroline derivatives reported intrinsic binding constants (Kb) in the range of 104 to 105 M-1, indicating strong interaction with calf thymus DNA (CT-DNA). scirp.org Specifically, the complex with a 4-trifluoromethyl phenyl substituent on the phenanthroline ring exhibited the highest binding constant, suggesting that substituents can modulate binding affinity. scirp.org Similarly, copper complexes of 1,10-phenanthroline-5,6-dione (B1662461) have shown high binding affinities, with one derivative displaying a Kapp of 2.55 × 106 M−1. nih.gov Ruthenium(II) complexes have also been shown to bind to DNA via an intercalative mode, with the binding affinity influenced by the ancillary ligands. ias.ac.in

| Compound/Complex | DNA Type | Binding Constant (Kb or Kapp) | Reference |

| [VO(Hbid)(CF3PIP)] | CT-DNA | 7.40 × 104 M-1 | scirp.org |

| [VO(Hbid)(m-CF3PIP)] | CT-DNA | 5.42 × 104 M-1 | scirp.org |

| [VO(Hbid)(p-CF3PIP)] | CT-DNA | 1.25 × 105 M-1 | scirp.org |

| Cu-phendione | Duplex DNA | 2.55 × 106 M−1 | nih.gov |

| Ag-phendione | Duplex DNA | 2.79 × 105 M−1 | nih.gov |

Metal complexes of 1,10-phenanthroline and its derivatives are renowned for their ability to act as chemical nucleases, cleaving DNA strands. chim.it This activity is often mediated by the generation of reactive oxygen species (ROS) that cause oxidative damage to the deoxyribose-phosphate backbone of DNA. chim.itglobalresearchonline.net The [Cu(o-phen)2]+ complex, for example, can generate activated oxygen species in the presence of a reducing agent and molecular oxygen, leading to DNA scission. chim.it The intercalating nature of the phenanthroline ligand helps to target the complex to the DNA molecule. chim.it

Studies have demonstrated that copper(II) complexes of isoxazole (B147169) Schiff bases and 1,10-phenanthroline can cleave supercoiled plasmid DNA, an activity that can be enhanced by the presence of H2O2 and UV light. nih.gov Similarly, ruthenium(II) complexes have been shown to be effective DNA-cleaving agents upon irradiation. ias.ac.in The cleavage efficiency can be influenced by the specific ligands attached to the metal center. ias.ac.in In some cases, the cleavage can occur via a hydrolytic pathway, as observed with a heterobimetallic Cu(II)-Sn(IV) complex. chim.it

G-quadruplexes (G4) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA, and they are implicated in the regulation of key cellular processes. The stabilization of these structures by small molecules has emerged as a promising anti-cancer strategy. 1,10-phenanthroline derivatives have been identified as potent G4 stabilizers. chim.it

For example, arene ruthenium complexes with 1,10-phenanthroline-derived ligands have been shown to induce the stabilization of G-quadruplex DNA. nih.gov One such complex, [Ru(η6-C6H6)(p-MOPIP)Cl]+, was found to be a better G-quadruplex binder than its counterpart with a trifluoromethylphenyl group. nih.gov Platinum(II) complexes coordinated with 1,10-phenanthroline have also demonstrated efficient G-quadruplex stabilization, with one complex showing a significant increase in the melting temperature (ΔTm) of the G-quadruplex by 21 °C. rsc.org Furthermore, phenanthroline-bis-oxazole derivatives have been shown to selectively stabilize G4 structures over duplex DNA, with one derivative increasing the Tm of the c-myc promoter G-quadruplex by approximately 30°C. nih.gov Derivatives of 2,9-bis[(substituted-aminomethyl)phenyl]-1,10-phenanthroline have also been developed as G-quadruplex ligands. nih.gov

| Compound/Complex | G-quadruplex Target | Stabilization (ΔTm) | Reference |

| Platinum(II) complex with 1,10-phenanthroline | Telomeric G-quadruplex | 21 °C | rsc.org |

| Phen-2 (phenanthroline-bis-oxazole) | c-myc promoter | ~30 °C | nih.gov |

| Phen-2 (phenanthroline-bis-oxazole) | 22AG (human telomeric) | ~12 °C | nih.gov |

| Arene Ru(II) complex 1 | c-myc G-quadruplex | 13.09 °C | mdpi.com |

| Arene Ru(II) complex 2 | c-myc G-quadruplex | 15.05 °C | mdpi.com |

DNA Cleavage Activity Mediated by Metal-3-Phenyl-1,10-phenanthroline Complexes (In Vitro)

Cytotoxic Effects on Cancer Cell Lines (In Vitro)

The interactions of 3-Phenyl-1,10-phenanthroline derivatives with nucleic acids often translate into significant cytotoxic effects against various cancer cell lines in vitro.

A primary mechanism by which these compounds exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. semanticscholar.orgmdpi.com For instance, iridium(III) complexes bearing 2-phenylimidazo[4,5-f] semanticscholar.orgresearchgate.net-phenanthroline derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of key proteins like caspase 3, Bcl-2, and Bax. researchgate.net Another study found that iridium(III) complexes can induce apoptosis in SGC-7901 cells through pathways involving ROS-mediated mitochondrial damage and DNA damage. mdpi.com The experimental antineoplastic agent KP772, a lanthanum(III) complex with 1,10-phenanthroline, has been shown to induce apoptosis in various leukemia and lymphoma cell lines. nih.gov

In addition to apoptosis, perturbation of the cell cycle is another common mechanism of action. Palladium(II) and platinum(II) complexes with 1,10-phenanthroline have been found to cause a significant accumulation of cells in the G0/G1 phase of the cell cycle. mdpi.com Similarly, a copper complex, CBP-01, was observed to induce cell accumulation at the G0/G1 checkpoint in sarcoma cells. capes.gov.br Iridium(III) complexes have also been reported to cause cell cycle arrest at the S or G0/G1 phase. mdpi.com

Structure-activity relationship (SAR) studies are crucial for optimizing the cytotoxic potential of this compound derivatives. These studies have revealed that modifications to the parent structure can significantly impact their anti-cancer activity. For example, in a series of rhenium(I) tricarbonyl complexes, the introduction of a methoxy (B1213986) group to the ligand backbone resulted in a nearly 15-fold increase in cytotoxicity against PC3 prostate cancer cells. acs.org

In another study involving novel imine-based ligands derived from 1,10-phenanthroline, both synthesized molecules, PIB and PTM, demonstrated dose-dependent selective cytotoxicity against breast, cervical, colorectal, and prostate cancer cell lines. semanticscholar.org The IC50 values for these compounds were in the micromolar range, indicating potent activity. semanticscholar.org Furthermore, palladium complexes bearing 1,10-phenanthroline-5-amine have shown strong anticancer activity. researchgate.net The nature of the metal ion also plays a critical role, with metal complexes often demonstrating greater cytotoxic responses than the free phenanthroline ligand. researchgate.net For example, a series of Pd(II) complexes showed that cytotoxicity had an unexpected negative correlation with lipophilicity and decreased with the length of the alkyl substituent. journalijar.com

Molecular Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Perturbation)

Antimicrobial and Antiparasitic Properties (In Vitro)

The 1,10-phenanthroline scaffold is a well-established pharmacophore known for its broad-spectrum antimicrobial and antiparasitic activities. mdpi.comresearchgate.net This activity is often attributed to its ability to chelate metal ions that are essential for the survival and function of pathogenic organisms. researchgate.net While specific research on this compound is limited, studies on the parent molecule and its other substituted derivatives provide significant insight into the biological potential of this class of compounds.

Antibacterial Activity (In Vitro)

The core structure of 1,10-phenanthroline (phen) is recognized for its in vitro bacteriostatic and bactericidal effects against a wide array of both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.netresearchgate.net The antimicrobial action is frequently linked to the compound's chelating properties, which can sequester metal ions vital for bacterial metabolic pathways. researchgate.net The introduction of different substituents onto the phenanthroline ring and the formation of metal complexes can significantly modulate this activity. researchgate.net

For instance, metal complexes of 1,10-phenanthroline have demonstrated significant antibacterial properties. A novel iron(III) complex, (CH₃)₂NH₂[Fe(phen)Cl₄], showed interesting activity against both Gram-positive (Staphylococcus aureus, Listeria monocytogenes) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria at high concentrations. rsc.org Similarly, various metal complexes of imidazole (B134444) derivatives of 1,10-phenanthroline have been synthesized and tested against bacterial strains, with many of the synthesized compounds demonstrating antibacterial activity. arcjournals.org Other studies have synthesized mixed-ligand complexes involving 1,10-phenanthroline that also show high activity against test bacteria. uobaghdad.edu.iq These findings underscore the potential of the 1,10-phenanthroline framework as a basis for developing new antibacterial agents. researchgate.netrsc.org

Table 1: In Vitro Antibacterial Activity of Selected 1,10-Phenanthroline Derivatives Data for specific this compound derivatives is not available in the cited sources. The table represents the activity of related phenanthroline compounds.

| Compound | Bacterial Strain | Activity/Result | Reference |

|---|---|---|---|

| (CH₃)₂NH₂[Fe(phen)Cl₄] | S. aureus CECT 86 | Effective growth inhibition at high concentrations | rsc.org |

| (CH₃)₂NH₂[Fe(phen)Cl₄] | L. monocytogenes CECT 4031 | Effective growth inhibition at high concentrations | rsc.org |

| (CH₃)₂NH₂[Fe(phen)Cl₄] | E. coli CECT 99 | Effective growth inhibition at high concentrations | rsc.org |

| (CH₃)₂NH₂[Fe(phen)Cl₄] | K. pneumoniae CECT 143T | Effective growth inhibition at high concentrations | rsc.org |

| Imidazole-phenanthroline Metal Complexes | E. Coli, S. aureus, B. subtilis, K. Pneumonae | Demonstrated antibacterial activity | arcjournals.org |

Antiprotozoal Evaluation (In Vitro)

Derivatives of phenyl-1,10-phenanthroline have been extensively evaluated for their antiprotozoal properties. A series of novel 2,9-bis[(substituted-aminomethyl)]-4,7-diphenyl-1,10-phenanthroline derivatives were designed, synthesized, and tested in vitro against several protozoan parasites, including Plasmodium falciparum (the causative agent of malaria), Leishmania donovani (causing leishmaniasis), and Trypanosoma brucei brucei (causing African trypanosomiasis). mdpi.com

These studies revealed that the derivatives possess antiprotozoal activity with half-maximal inhibitory concentration (IC₅₀) values in the sub-micromolar and micromolar ranges. mdpi.com For example, the substituted diphenylphenanthroline derivative 1l was identified as a particularly potent antimalarial agent against the chloroquine-resistant W2 strain of P. falciparum. mdpi.com Against the promastigote forms of L. donovani, derivatives 1h , 1j , 1n , and 1o were the most active, with IC₅₀ values ranging from 2.52 to 4.50 µM. mdpi.com Furthermore, derivative 1o was also the most potent candidate against T. brucei brucei. mdpi.com Another study on a different series of 2,9-bis[(substituted-aminomethyl)phenyl]-1,10-phenanthroline derivatives also showed antiparasitic activity with IC₅₀ values in the micromolar range. nih.gov

Table 2: In Vitro Antiprotozoal Activity of 2,9-bis[(substituted-aminomethyl)]-4,7-diphenyl-1,10-phenanthroline Derivatives

| Compound Derivative | Parasite | Strain | IC₅₀ (µM) | Reference |

|---|---|---|---|---|